molecular formula C6H7N3O5S B7817389 5-Hydrazinyl-2-nitrobenzenesulfonic acid

5-Hydrazinyl-2-nitrobenzenesulfonic acid

Cat. No.: B7817389
M. Wt: 233.20 g/mol
InChI Key: VIJBHIDEMTUNPV-UHFFFAOYSA-N
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Description

5-Hydrazinyl-2-nitrobenzenesulfonic acid is a sulfonated aromatic compound featuring a benzene ring substituted with a hydrazinyl group (-NHNH₂) at the 5-position, a nitro group (-NO₂) at the 2-position, and a sulfonic acid (-SO₃H) group at the 1-position (based on numbering conventions for benzenesulfonic acids). This structure confers unique chemical properties, including strong acidity from the sulfonic acid group, redox activity from the nitro group, and nucleophilic reactivity from the hydrazinyl moiety.

Properties

IUPAC Name

5-hydrazinyl-2-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O5S/c7-8-4-1-2-5(9(10)11)6(3-4)15(12,13)14/h1-3,8H,7H2,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJBHIDEMTUNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-nitrobenzenesulfonic acid typically involves nitration and subsequent hydrazinolysis reactions. The starting material is often 2-nitrobenzenesulfonic acid, which undergoes a nitration reaction to introduce the nitro group at the 2-position. The nitro group is then reduced to a hydrazino group using hydrazine hydrate under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Hydrazinyl-2-nitrobenzenesulfonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the hydrazino group to a diazo group.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, where nucleophiles such as amines or alcohols can replace the sulfonic acid group.

Major Products Formed:

  • Oxidation: Formation of diazo compounds.

  • Reduction: Formation of amino derivatives.

  • Substitution: Formation of sulfonamide or sulfonic ester derivatives.

Scientific Research Applications

5-Hydrazinyl-2-nitrobenzenesulfonic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Hydrazinyl-2-nitrobenzenesulfonic acid exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 2-(4-Aminoaniline)-5-nitrobenzenesulfonic Acid ()

  • Structural Difference: Replaces the hydrazinyl group with a para-aminophenylamino (-NHC₆H₄NH₂) group.
  • Implications: The anilino group enhances electron-donating capacity compared to hydrazinyl, altering reactivity in electrophilic substitution or coordination chemistry. This compound may exhibit stronger intermolecular hydrogen bonding due to the additional amino group .

b. 3-Nitrobenzenesulfonic Acid ()

  • Structural Difference : Nitro group at the meta (3-) position relative to the sulfonic acid group.
  • Implications: Positional isomerism affects electronic distribution.

c. 2-Methyl-5-nitrobenzenesulfonic Acid ()

  • Structural Difference : Methyl (-CH₃) group replaces hydrazinyl.
  • Implications : The methyl group introduces hydrophobicity, reducing water solubility compared to the polar hydrazinyl derivative. This compound may serve as a surfactant intermediate, whereas the hydrazinyl analog could participate in condensation reactions .
Substituent Position and Electronic Effects
  • Nitro Group Orientation : In 5-hydrazinyl-2-nitrobenzenesulfonic acid, the ortho-nitro group exerts a strong electron-withdrawing effect, increasing the sulfonic acid’s acidity compared to para-nitro analogs.
  • Hydrazinyl vs. Sulfonamide/Azo Groups: Compounds like 5-[(4-amino-1-naphthyl)azo]-2-anilinobenzenesulfonic acid () incorporate azo linkages for chromophoric applications, whereas the hydrazinyl group in the target compound enables hydrazone formation or metal chelation .
Physicochemical Properties
Compound Key Substituents Melting Point Solubility Reactivity Profile
This compound -NHNH₂, -NO₂, -SO₃H Not reported Likely polar (soluble in water) Nucleophilic hydrazine, redox-active nitro
3-Nitrobenzenesulfonic acid (Na salt) -NO₂ (meta), -SO₃H 70°C Hot water, oxygenated solvents Electrophilic substitution
2-Methyl-5-nitrobenzenesulfonic acid -CH₃, -NO₂, -SO₃H Not reported Moderate (less polar than hydrazinyl analog) Methyl-directed reactions (e.g., sulfonation)

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